N'-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of acridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(4-benzoyl-1-piperazinyl)-3-nitrobenzaldehyde and 9-oxo-10(9H)-acridineacetic acid hydrazide. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the acridine moiety can be reduced to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
- 4-[(4-Methyl-1-piperazinyl)methyl]benzaldehyde
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N’-{(E)-[4-(4-BENZOYL-1-PIPERAZINYL)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE is unique due to its combination of acridine and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C33H28N6O5 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
N-[(E)-[4-(4-benzoylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C33H28N6O5/c40-31(22-38-27-12-6-4-10-25(27)32(41)26-11-5-7-13-28(26)38)35-34-21-23-14-15-29(30(20-23)39(43)44)36-16-18-37(19-17-36)33(42)24-8-2-1-3-9-24/h1-15,20-21H,16-19,22H2,(H,35,40)/b34-21+ |
InChI Key |
LEFHISUQOVVSMQ-KEIPNQJHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-])C(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-])C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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